1-(5-Methylpyrazin-2-yl)ethanone, commonly identified by its CAS number 22047-27-4 and the name 2-acetyl-5-methylpyrazine, is an aromatic ketone pyrazine derivative widely utilized as a specialized intermediate and industrial flavoring agent[1]. Characterized by a boiling point of 226–228 °C and a melting point of 56 °C, this compound offers substantial thermal stability [1]. In industrial procurement, it is prioritized for its controlled volatility and its ability to impart stable roasted, nutty, and popcorn-like sensory profiles in high-temperature processing environments. Its precise regiochemistry—specifically the 5-methyl substitution—makes it a distinct building block for advanced Maillard-type flavor formulations and targeted heterocyclic syntheses.
Substituting 1-(5-methylpyrazin-2-yl)ethanone with closely related analogs, such as 2-acetylpyrazine or positional isomers like 2-acetyl-6-methylpyrazine, frequently leads to formulation and process failures [1]. 2-Acetylpyrazine possesses a significantly lower odor threshold, which can easily overpower delicate flavor matrices and result in an aggressive, unbalanced profile [1]. Conversely, utilizing crude mixtures of 5-methyl and 6-methyl isomers introduces unpredictable batch-to-batch variations in both sensory characteristics and downstream reaction kinetics. For applications requiring precise thermal retention and a controlled, mild roasted background, the exact 5-methyl isomer is non-interchangeable.
In comparative sensory evaluations, 1-(5-methylpyrazin-2-yl)ethanone demonstrates a significantly higher odor threshold (approximately 3000 nL/L in water) compared to the highly potent baseline comparator, 2-acetylpyrazine, which has a threshold in the low parts-per-billion range (~10 nL/L)[1]. This higher threshold allows formulators to use the 5-methyl derivative at higher, more easily measurable concentrations to achieve a stable background roasted note without the risk of overpowering the entire matrix, a common issue when dosing the non-methylated analog [1].
| Evidence Dimension | Odor threshold in water |
| Target Compound Data | 3000 nL/L (ppb) |
| Comparator Or Baseline | 2-Acetylpyrazine (~10 nL/L) |
| Quantified Difference | Approx. 300-fold higher threshold for the target compound |
| Conditions | Aqueous solution sensory evaluation |
A higher threshold enables precise, bulk-level dosing in industrial formulations without the risk of catastrophic sensory overpowering.
The addition of the methyl group at the 5-position significantly alters the compound's physical properties, yielding a boiling point of 226–228 °C at standard atmospheric pressure [1]. In contrast, standard lower-molecular-weight pyrazines are highly volatile under processing heat. The elevated boiling point of 1-(5-methylpyrazin-2-yl)ethanone ensures superior retention during high-heat processes such as baking, extrusion, or roasting, whereas lower-boiling analogs suffer from rapid flash-off and loss of efficacy [1].
| Evidence Dimension | Boiling point (atmospheric pressure) |
| Target Compound Data | 226–228 °C |
| Comparator Or Baseline | Standard unmethylated pyrazines (highly volatile) |
| Quantified Difference | Extended thermal retention range |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures the active compound survives high-temperature manufacturing steps, reducing the need for costly over-dosing.
Industrial synthesis of methylpyrazines often yields a mixture of 5-methyl and 6-methyl isomers due to the non-selective nature of the cyclization steps in Maillard-type reactions [1]. Sourcing high-purity 1-(5-methylpyrazin-2-yl)ethanone (≥95% GC) eliminates the unpredictable sensory and chemical shifts caused by varying levels of 2-acetyl-6-methylpyrazine. Studies on Maillard reaction models show that these isomers form in varying ratios depending on the precursor amino acids; thus, utilizing the isolated, pure 5-methyl isomer is critical for standardizing downstream products [1].
| Evidence Dimension | Isomeric purity impact |
| Target Compound Data | ≥95% pure 5-methyl isomer |
| Comparator Or Baseline | Crude 5-/6-methyl isomer mixtures |
| Quantified Difference | Elimination of isomer-induced batch variability |
| Conditions | Industrial quality control (GC analysis) |
Procuring the isolated isomer prevents the unpredictable quality fluctuations associated with mixed-isomer technical grades.
Due to its elevated boiling point (226–228 °C), 1-(5-methylpyrazin-2-yl)ethanone is the preferred roasted-note additive for baked goods, extruded snacks, and thermally processed foods where more volatile pyrazines would flash off during manufacturing[1].
Its higher odor threshold (3000 nL/L) makes it ideal for creating mild, controllable nutty and roasted background profiles in complex flavor matrices, avoiding the overpowering effects commonly associated with 2-acetylpyrazine [2].
As a regiochemically pure building block, it is utilized in the synthesis of more complex pyrazine derivatives and coordination ligands where the exact 5-methyl substitution dictates the final molecular geometry and reaction kinetics [3].